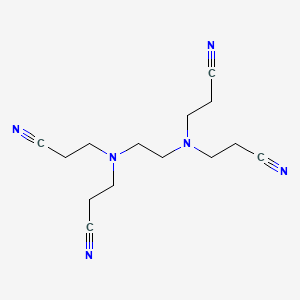

Propanenitrile, 3,3',3'',3'''-(1,2-ethanediyldinitrilo)tetrakis-

Cat. No. B8802513

Key on ui cas rn:

45243-86-5

M. Wt: 272.35 g/mol

InChI Key: MXHIGVLOGPIQHM-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05512699

Procedure details

Preparation of CH3 (CH2)6C(O)N CH2 (CHOH)4CH2OH!--(CH2)3 !2--N(CH2)2N-- (CH2)3 -- CH2 (CHOH)4CH2OH!NC(O)(CH2 6CH3 !2One mole of ethylenediamine (60g) is added to 250 g (4.7 moles) acrylonitrile and heated to 100° C. for 2 hrs. Excess acrylonitrile is vacuum stripped to give about 200 g tetrakis (2-cyanoethyl)ethylenediamine. The nitrile is dissolved in 2 l dry methanol saturated with ammonia. It is hydrogenated in the presence of 20 Raney nickel at 100°-120° C. for 3 hrs under 1000-1500 psi hydrogen. The sample is decanted, filtered and stripped under vacuum to give about 200 g tetrakis(3-aminopropyl)ethylenediamine. The whole sample (200 g, 0.7 mole) is added to 5040g 10% aqueous glucose (2.8 mole) and reduced with hydrogen at 1500 psi in the presence of 50 g Raney nickel. The sample is decanted, filtered and stripped to give about 600 g (0.63 mole) tetrakis(glucitylaminopropyl)ethylenediamine. The latter is stripped dry and melted in 200 g propylene glycol. Methyl octanoate (398 g, 2.5 mole) is added along with 0.1 mole 25% sodium methoxide/methanol. The sample is stirred at 85° C. for 3 hrs under 0.5 arm vacuum to give the product.

[Compound]

Name

(CHOH)4CH2OH

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

[Compound]

Name

(CHOH)4CH2OH

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Identifiers

|

REACTION_CXSMILES

|

[CH2:1]([NH2:4])[CH2:2][NH2:3].[C:5](#[N:8])[CH:6]=[CH2:7]>>[C:5]([CH2:6][CH2:7][N:3]([CH2:7][CH2:6][C:5]#[N:8])[CH2:2][CH2:1][N:4]([CH2:7][CH2:6][C:5]#[N:8])[CH2:7][CH2:6][C:5]#[N:8])#[N:8]

|

Inputs

Step One

[Compound]

|

Name

|

(CHOH)4CH2OH

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

[Compound]

|

Name

|

(CHOH)4CH2OH

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CN)N

|

|

Name

|

|

|

Quantity

|

250 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C=C)#N

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C=C)#N

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

100 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(#N)CCN(CCN(CCC#N)CCC#N)CCC#N

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 200 g |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |